molecular formula C16H12F2N2OS B6513582 N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868370-94-9

N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B6513582
CAS No.: 868370-94-9
M. Wt: 318.3 g/mol
InChI Key: HIBQSZNVQFBWHA-UHFFFAOYSA-N
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Description

N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole core substituted with ethyl and difluoro groups. Its molecular formula is C₁₆H₁₁F₂N₃O₃S, with a molecular weight of 363.3 g/mol and an XLogP3 value of 4, indicating moderate lipophilicity .

Properties

IUPAC Name

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS/c1-2-20-14-12(18)8-11(17)9-13(14)22-16(20)19-15(21)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBQSZNVQFBWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogues

Core Structural Variations

Table 1: Key Structural Features of Analogous Benzamide Derivatives
Compound Name Core Structure Substituents Molecular Weight (g/mol) XLogP3
Target Compound 2,3-dihydro-1,3-benzothiazole 3-ethyl, 4,6-difluoro, benzamide 363.3 4
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide 2,3-dihydro-1,3-benzothiazole 3-ethyl, 4,6-difluoro, 2-nitrobenzamide 363.3 4
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 2,3-dihydrothiazole 3-(2-methoxyphenyl), 4-phenyl, 4-methylbenzamide 408.5 5.2
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Simple benzamide 3,4-dimethoxyphenethylamine side chain 313.4 2.8
W1: 3-(2-(1H-benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide Benzimidazole-thioacetamido 2,4-dinitrophenyl, benzimidazole-thioacetamido 493.5 3.5

Key Observations :

  • The target compound and its nitro-substituted analogue () share identical molecular weights and lipophilicity, differing only in the substituent on the benzamide (nitro vs. hydrogen).
  • Rip-B () lacks the benzothiazole ring, resulting in lower molecular weight and XLogP3, suggesting reduced steric bulk and improved solubility.
  • The dihydrothiazole derivative () exhibits higher XLogP3 due to aromatic phenyl and methoxy groups, which enhance hydrophobicity.

Antimicrobial and Anticancer Activity

  • W1 () demonstrates antimicrobial and anticancer activity attributed to its benzimidazole-thioacetamido group, which may disrupt DNA synthesis or enzyme function.
  • Patent derivatives () with benzothiophene-carboxamide cores show efficacy against heartworm infections, highlighting the role of fluorine atoms in enhancing bioavailability and target binding .

Structural Determinants of Activity

  • Fluorine substituents : Present in the target compound and derivatives, fluorine enhances metabolic stability and electronegativity, improving receptor interactions.

Crystallographic and Computational Insights

  • Geometric parameters : The dihydrothiazole derivative () has a planar thiazole ring with bond lengths (C–C = 1.34–1.48 Å) and angles consistent with aromatic conjugation .
  • Hydrogen bonding : Analogues like Rip-B () may form intermolecular hydrogen bonds via amide and methoxy groups, influencing crystal packing and solubility .

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